molecular formula C14H13N3O2 B11862098 3-(1H-imidazol-1-yl)-2-methyl-2H-chromene-6-carboxamide CAS No. 89781-94-2

3-(1H-imidazol-1-yl)-2-methyl-2H-chromene-6-carboxamide

Cat. No.: B11862098
CAS No.: 89781-94-2
M. Wt: 255.27 g/mol
InChI Key: JMBWFSMHAIMZRJ-UHFFFAOYSA-N
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Description

3-(1H-imidazol-1-yl)-2-methyl-2H-chromene-6-carboxamide is a compound that features both an imidazole ring and a chromene structure The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, while the chromene structure is a benzopyran derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-yl)-2-methyl-2H-chromene-6-carboxamide typically involves the condensation of an imidazole derivative with a chromene precursor. One common method involves the reaction of 3-(1H-imidazol-1-yl)propan-1-amine with 2-methyl-2H-chromene-6-carboxylic acid under dehydrating conditions to form the desired carboxamide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-1-yl)-2-methyl-2H-chromene-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-yl)-2-methyl-2H-chromene-6-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. The chromene structure can intercalate with DNA, disrupting replication and transcription processes. These interactions lead to the compound’s antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-imidazol-1-yl)propan-1-amine
  • 2-methyl-2H-chromene-6-carboxylic acid
  • 1H-imidazole-4-carboxamide

Uniqueness

3-(1H-imidazol-1-yl)-2-methyl-2H-chromene-6-carboxamide is unique due to the combination of the imidazole and chromene structures, which confer distinct biological and electronic properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds that may only contain one of these moieties .

Properties

CAS No.

89781-94-2

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

3-imidazol-1-yl-2-methyl-2H-chromene-6-carboxamide

InChI

InChI=1S/C14H13N3O2/c1-9-12(17-5-4-16-8-17)7-11-6-10(14(15)18)2-3-13(11)19-9/h2-9H,1H3,(H2,15,18)

InChI Key

JMBWFSMHAIMZRJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=CC2=C(O1)C=CC(=C2)C(=O)N)N3C=CN=C3

Origin of Product

United States

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